BenchChemオンラインストアへようこそ!

7-Methoxybenzofuran-3(2H)-one

Physicochemical characterization Crystallization Process chemistry

7-Methoxybenzofuran-3(2H)-one (CAS 7169-37-1) is a heterocyclic ketone belonging to the benzofuran-3(2H)-one family, bearing a single methoxy substituent at the 7-position of the fused benzene ring (molecular formula C₉H₈O₃, MW 164.16 g/mol). It is commercially available as a crystalline solid (mp 82–86 °C) at 98% assay purity from major chemical suppliers.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 7169-37-1
Cat. No. B1586649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzofuran-3(2H)-one
CAS7169-37-1
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC2=O
InChIInChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3
InChIKeyQSJBSTJSAZCHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzofuran-3(2H)-one (CAS 7169-37-1): A Position-Specific Benzofuranone Building Block for Heterocyclic Synthesis and Medicinal Chemistry Intermediates


7-Methoxybenzofuran-3(2H)-one (CAS 7169-37-1) is a heterocyclic ketone belonging to the benzofuran-3(2H)-one family, bearing a single methoxy substituent at the 7-position of the fused benzene ring (molecular formula C₉H₈O₃, MW 164.16 g/mol) . It is commercially available as a crystalline solid (mp 82–86 °C) at 98% assay purity from major chemical suppliers . The compound serves as a core scaffold for aurone (2-benzylidenebenzofuran-3-one) derivatives and as a versatile synthetic intermediate for constructing more complex oxygenated heterocycles [1][2]. Unlike the unsubstituted parent benzofuran-3(2H)-one (CAS 7169-34-8), the 7-methoxy substitution imparts distinct physicochemical properties and redirects the compound's reactivity profile in ring-transformation reactions [2][3].

Why 7-Methoxybenzofuran-3(2H)-one Cannot Be Replaced by Unsubstituted or 5-Methoxy Benzofuranone Analogs in Critical Synthetic Applications


The benzofuran-3(2H)-one scaffold is not a simple commodity where positional isomers are functionally interchangeable. The 7-methoxy substitution pattern is structurally required for specific synthetic transformations: the Jung–Abrecht (1988) route to morphine partial structures mandates a 7-methoxybenzofuran intermediate, and the Goel group's carbanion-induced ring transformation for dibenzofuran synthesis proceeds regiospecifically with 7-methoxybenzofuran-3-one as the ketone partner [1][2]. The 5-methoxy isomer (CAS 39581-55-0) differs measurably in lipophilicity (ΔLogP ≈ +0.33) and in the nature of its available synthetic precursors, making it a non-equivalent substitute . Even the parent unsubstituted benzofuran-3(2H)-one (mp 101–103 °C) shows a melting point elevated by approximately 17–19 °C, altering its handling, purification requirements, and solubility characteristics relative to the 7-methoxy derivative . Generic substitution without verifying synthetic compatibility and physical property alignment therefore risks failed reactions, reduced yields, and procurement inefficiency.

Quantitative Differentiation Evidence for 7-Methoxybenzofuran-3(2H)-one vs. Closest Analogs: A Procurement-Focused Comparison


Melting Point Depression of 17–19 °C vs. Unsubstituted Benzofuran-3(2H)-one Facilitates Lower-Energy Purification

7-Methoxybenzofuran-3(2H)-one exhibits a melting point of 82–86 °C (lit.), which is substantially lower than the 101–103 °C reported for the unsubstituted parent benzofuran-3(2H)-one (CAS 7169-34-8) . This ~17–19 °C melting point depression, attributable to the electron-donating 7-methoxy group disrupting crystal lattice packing relative to the parent scaffold, translates to measurably reduced energy input for melt-based purification and recrystallization workflows. Both compounds are commercially available as solids at ≥97–98% purity, making this a directly actionable differentiation for procurement decisions involving physical handling .

Physicochemical characterization Crystallization Process chemistry

Increased Hydrophilicity (ΔXLogP ≈ −0.33) Relative to 5-Methoxybenzofuran-3(2H)-one Alters Chromatographic and Partitioning Behavior

The 7-methoxy positional isomer (XLogP = 1.4) is measurably more hydrophilic than the 5-methoxy isomer (CAS 39581-55-0), for which a LogP of 1.73 is reported [1]. This ΔLogP of approximately −0.33 units, while modest in absolute terms, is sufficient to produce distinguishable chromatographic retention times on reversed-phase HPLC and differential partitioning in aqueous/organic extraction workflows. Both isomers share the identical molecular formula (C₉H₈O₃, MW 164.16), meaning the lipophilicity difference arises solely from the electronic and steric influence of the methoxy substitution position on the benzofuranone ring system. For procurement decisions where chromatographic behavior or biological membrane penetration is a downstream consideration, this difference is a quantifiable selection criterion [1].

Lipophilicity Chromatographic retention ADME prediction

Regiospecific Reactivity in Carbanion-Induced Ring Transformation: Exclusive Dibenzofuran Formation vs. Naphthofuran Products with Alternative Ketones

In the carbanion-induced ring transformation of 2H-pyran-2-ones, 7-methoxybenzofuran-3-one reacts regiospecifically to yield substituted dibenzofurans in high yield, whereas the structurally distinct cyclic ketone 6,7-dihydro-5H-benzofuran-4-one produces dihydronaphthofurans under identical conditions [1][2]. The 7-methoxy group is not merely a spectator substituent; it electronically activates the benzofuranone toward nucleophilic attack at the –COCH₂– moiety and directs the regiochemical outcome of the ring transformation. This chemoselectivity was demonstrated across multiple 2H-pyran-2-one substrates, with the 7-methoxy derivative consistently providing dibenzofuran products [1]. The reaction constitutes an innovative aromatic ring construction strategy that is not accessible with unsubstituted benzofuran-3(2H)-one or with methoxy substitution at alternative positions [1][2].

Regioselective synthesis Dibenzofuran Ring transformation Heterocyclic chemistry

Unique Intermediate for Morphine Partial Structure Synthesis: 7-Methoxy Substitution Is a Structural Prerequisite, Not an Optional Modification

The Jung–Abrecht (1988) synthetic route to morphine partial structures explicitly requires a 7-methoxybenzofuran intermediate; the 7-methoxy group is integral to the target pharmacophore architecture and cannot be substituted with a 5-methoxy, 6-hydroxy, or unsubstituted benzofuranone without collapsing the synthetic sequence [1]. The DuPont Merck process research group subsequently published a scalable preparation of 7-methoxy-3(2H)-benzofuranone from commercially available 2-hydroxy-3-methoxybenzoic acid, specifically to support large-scale production of this key intermediate [2]. This two-step sequence (conversion to 7-methoxy-3-acetoxybenzofuran followed by hydrolysis) was developed for kilogram-scale implementation, underscoring that the 7-methoxy regioisomer has an established industrial supply chain rationale that its 5-methoxy and unsubstituted counterparts lack [2].

Morphine analogs Opioid pharmacology Benzofuran intermediates Medicinal chemistry

Highest-Value Application Scenarios for 7-Methoxybenzofuran-3(2H)-one Based on Peer-Reviewed Evidence


Synthesis of Morphine Partial Structures and Opioid Receptor Ligand Candidates

The Jung–Abrecht route (J. Org. Chem. 1988) uses 7-methoxybenzofuran intermediates to construct morphine partial structures, a transformation that is structurally dependent on the 7-methoxy oxygenation pattern [1]. The subsequent Bryant–Huhn process development (Synth. Commun. 1995) established a practical, large-scale preparation of 7-methoxy-3(2H)-benzofuranone from 2-hydroxy-3-methoxybenzoic acid, specifically to support kilogram-scale production of these intermediates [2]. This application scenario is supported by direct evidence from Section 3 (Evidence Items 3 and 4) demonstrating that alternative regioisomers are structurally incompatible with the morphine pharmacophore architecture [1][2].

Regiospecific Construction of Substituted Dibenzofuran Libraries via Carbanion-Induced Ring Transformation

The Goel group demonstrated that 7-methoxybenzofuran-3-one undergoes regiospecific carbanion-induced ring transformation with functionalized 2H-pyran-2-ones to afford substituted dibenzofurans in high yield (Tetrahedron 2007; Tetrahedron Letters 2005) [3][4]. This transformation is chemoselective: the alternative cyclic ketone 6,7-dihydro-5H-benzofuran-4-one yields naphthofurans rather than dibenzofurans under identical conditions [3]. For medicinal chemistry groups synthesizing focused libraries of polyoxygenated dibenzofurans—a scaffold found in numerous bioactive natural products—7-methoxybenzofuran-3-one is the ketone partner of choice for this one-pot methodology [3][4].

Scaffold for Aurone (2-Benzylidenebenzofuran-3-one) Derivative Synthesis with Defined Substitution Pattern

The 7-methoxybenzofuran-3(2H)-one core is a direct precursor for 7-methoxy-substituted aurone derivatives via aldol condensation with aromatic aldehydes [5]. The Rambabu et al. (2013) study synthesized and crystallographically characterized 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (compound 3b), confirming that the 7-methoxy substitution pattern is well-tolerated in aurone formation and yields crystalline products amenable to X-ray diffraction [5]. Furthermore, 7-methoxy-substituted aurone O-glycosides occur as natural products, establishing the biological relevance of this specific substitution pattern and supporting its use in natural product-inspired library synthesis .

Physicochemical Property-Tuned Building Block for Parallel Synthesis Where Lipophilicity Control Is Critical

With an XLogP of 1.4, 7-methoxybenzofuran-3(2H)-one occupies a distinctly more hydrophilic property space than the 5-methoxy isomer (LogP = 1.73), as established in Evidence Item 2 of Section 3 [6]. In parallel synthesis programs where controlling compound lipophilicity is critical for downstream ADME optimization—particularly for CNS drug targets where lower LogP is generally favored—procurement of the 7-methoxy rather than the 5-methoxy benzofuranone building block provides a quantifiable head start on physicochemical property optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxybenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.